molecular formula C18H23N5O B2534217 4-[Methyl-(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide CAS No. 2415624-59-6

4-[Methyl-(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide

Cat. No. B2534217
CAS RN: 2415624-59-6
M. Wt: 325.416
InChI Key: BMGJSRBUQAUKPE-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pteroylglutamic acid .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure of this compound would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the specific functional groups present in the molecule . Without more specific information, it’s difficult to predict the exact reactions this compound might undergo.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts . Pyrimidine derivatives are found in many biologically active compounds, but without more information, it’s difficult to predict the exact mechanism of action of this specific compound.

properties

IUPAC Name

4-[methyl-(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14-12-17(20-13-19-14)22(2)16-8-10-23(11-9-16)18(24)21-15-6-4-3-5-7-15/h3-7,12-13,16H,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGJSRBUQAUKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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